

ATWLPPR Peptide: Application Notes and Protocols for In Vivo Cancer Models

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Compound of Interest

Compound Name: ATWLPPR Peptide

Cat. No.: B12392544

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Introduction

The **ATWLPPR peptide**, also known as A7R, is a heptapeptide that has emerged as a promising agent in preclinical cancer research. It functions as an antagonist to Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform.^{[1][2][3]} By selectively inhibiting the binding of VEGF165 to NRP-1, ATWLPPR effectively disrupts a key signaling pathway involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.^{[1][2]} This targeted mechanism of action makes ATWLPPR a valuable tool for investigating anti-angiogenic therapies and a potential candidate for further drug development.

These application notes provide a comprehensive overview of the use of ATWLPPR in in vivo cancer models, including a summary of its efficacy, detailed experimental protocols, and a visual representation of its mechanism of action.

Data Presentation: Efficacy of ATWLPPR in Preclinical Models

The following table summarizes the quantitative data from studies evaluating the anti-tumor and anti-angiogenic effects of the **ATWLPPR peptide**.

Parameter	Model System	Treatment Details	Results	Reference
Tumor Growth Inhibition	Nude mice with MDA-MB-231 breast cancer xenografts	Not specified	Significant reduction in tumor growth	[1][2]
Blood Vessel Density	Nude mice with MDA-MB-231 breast cancer xenografts	Not specified	Reduced blood vessel density in tumors	[1][2]
Endothelial Cell Area	Nude mice with MDA-MB-231 breast cancer xenografts	Not specified	Reduced endothelial cell area in tumors	[2]
NRP-1 Binding Affinity (IC50)	Recombinant NRP-1 protein	In vitro binding assay	19 μ M	[4]
VEGF165/NRP-1 Binding Inhibition	In vitro assay	Not specified	Selectively inhibits VEGF165 binding to NRP-1	[2][3]

Signaling Pathway

The **ATWLPPR peptide** exerts its anti-angiogenic effects by interfering with the VEGF165 signaling cascade. The following diagram illustrates the targeted pathway.

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- To cite this document: BenchChem. [ATWLPPR Peptide: Application Notes and Protocols for In Vivo Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392544#atwlppr-peptide-for-in-vivo-cancer-models>]

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